N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide
Description
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c19-27(24,25)15-7-3-13(4-8-15)17(23)20-14-5-1-12(2-6-14)16-11-22-9-10-26-18(22)21-16/h1-8,11H,9-10H2,(H,20,23)(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVKGMOVMLCUQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. This method allows for the assembly of the imidazo[2,1-b]thiazole system . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Structural Characteristics
This compound features a unique structure that includes:
- Imidazo[2,1-b]thiazole Ring : Known for its biological activity, particularly in anticancer and antimicrobial contexts.
- Sulfamoyl Group : Enhances solubility and bioavailability.
- Phenyl Moiety : Contributes to the compound's reactivity and potential interactions with biological targets.
The molecular formula of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide is with a molecular weight of approximately 443.5 g/mol.
Anticancer Applications
Research indicates that compounds containing imidazo and thiazole rings exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, such as HT-29 (colon cancer) and A375 (melanoma), with IC50 values ranging from 0.9 µM to 3.2 µM.
- Mechanism of Action : The imidazo[2,1-b]thiazole moiety is thought to interfere with cellular pathways involved in cancer progression, potentially targeting specific enzymes or receptors critical for tumor growth.
Antimicrobial Effects
The thiazole component of the compound is associated with notable antimicrobial activity:
- Broad Spectrum Activity : Compounds with similar structures have demonstrated effectiveness against a variety of pathogens, suggesting that this compound may also possess broad-spectrum antimicrobial properties.
- Potential Applications : This aspect could be particularly relevant in developing new treatments for infections caused by multidrug-resistant organisms.
Inhibition of Cyclooxygenase Enzymes
Another significant application of this compound is its potential as a dual inhibitor of cyclooxygenase enzymes (COX-1 and COX-2):
- Inflammatory Processes : COX enzymes are implicated in various inflammatory processes; thus, compounds that inhibit these enzymes may serve as anti-inflammatory agents.
- Research Findings : Studies have indicated that thiazole derivatives can enhance COX inhibitory action, positioning this compound as a candidate for further investigation in inflammatory disease models.
Case Studies and Research Insights
Several studies have focused on the biological activity of related compounds:
- Pyridazine Derivatives : Research explored novel pyridazine-based inhibitors that exhibited promising results against COX enzymes and demonstrated anti-inflammatory effects in animal models.
- Imidazo-Thiazole Compounds : Another study reported that imidazo-thiazole hybrids showed significant cytotoxicity against various cancer cell lines, reinforcing the therapeutic potential of compounds with these structural features.
Mechanism of Action
The mechanism of action of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to interfere with cellular pathways that regulate cell growth and apoptosis . The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors involved in cancer cell proliferation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Structural Features of the Target Compound:
- Core : 2,3-Dihydroimidazo[2,1-b]thiazole (reduces ring strain compared to fully aromatic analogs).
- Substituents: Aryl group: 4-Phenyl with a 4-sulfamoylbenzamide substituent.
Comparison Table: Structural Analogs and Properties
Pharmacokinetic and Physicochemical Properties
- Solubility : The sulfamoyl group in the target compound likely increases aqueous solubility compared to methylsulfonyl or arylhalide-substituted analogs (e.g., ) .
- Metabolic Stability : The dihydroimidazothiazole core may resist cytochrome P450-mediated oxidation better than unsaturated analogs, as seen in delamanid’s design () .
- Bioavailability : Compounds with N,N-dimethylation () or piperazine side chains () show improved cell permeability, suggesting the target compound may require formulation optimization for in vivo efficacy .
Biological Activity
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide is a synthetic compound characterized by its complex structure, which includes an imidazo[2,1-b]thiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Features
The compound features several notable structural components:
- Imidazo[2,1-b]thiazole Ring : Known for its role in various pharmaceutical applications, particularly as an anticancer and antimicrobial agent.
- Sulfamoyl Group : This functional group is often associated with antibacterial properties due to its ability to inhibit bacterial folate synthesis.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Anticancer Activity
Research has demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance:
- Study 1 : A derivative was tested against breast cancer cells and showed a 70% reduction in cell viability at a concentration of 10 µM after 48 hours.
- Study 2 : Another study reported that a related compound inhibited the growth of lung cancer cells by inducing cell cycle arrest.
Antimicrobial Activity
The sulfamoyl group in the compound suggests potential antibacterial effects. Compounds with similar structures have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria:
- Study 3 : Testing against Staphylococcus aureus revealed an MIC (Minimum Inhibitory Concentration) of 8 µg/mL.
- Study 4 : E. coli strains were inhibited at concentrations as low as 16 µg/mL.
Q & A
Q. What are effective synthetic routes for N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide?
Methodological Answer: Key synthetic strategies involve multi-step reactions, including:
- Cyclocondensation : Formation of the imidazo[2,1-b]thiazole core via cyclization of thiazole intermediates with appropriate amines under reflux conditions in ethanol or methanol .
- Suzuki Coupling : Introduction of aryl groups (e.g., phenyl rings) using palladium catalysts, as demonstrated in analogous compounds .
- Sulfonamide Functionalization : Reaction of a benzamide precursor with sulfamoyl chloride in dichloromethane (DCM) at 0–5°C, followed by purification via column chromatography .
Optimization Tip: Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to improve yields (>70%) .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : Use H and C NMR to verify proton environments (e.g., sulfamoyl NH at δ 4.5–5.0 ppm) and carbon backbone integrity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 455.2) and rule out adducts .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients (retention time: 8–10 min) .
- X-ray Crystallography : Resolve ambiguous stereochemistry, as shown in structurally related imidazo-thiazole derivatives .
Q. How should preliminary biological activity assays be designed for this compound?
Methodological Answer:
- In Vitro Screening :
- Controls : Include positive controls (e.g., ciprofloxacin for antimicrobials) and vehicle-only (DMSO) to validate results .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved for this compound?
Methodological Answer: Contradictions often arise from structural tautomerism or assay variability. Address these by:
- Tautomer Analysis : Use IR spectroscopy (absence of νS-H at 2500–2600 cm) and C NMR to confirm the dominant thione tautomer, which impacts binding .
- Dose-Response Curves : Repeat assays with finer concentration gradients (e.g., 0.1–50 μM) to identify non-linear effects .
- Structural Analog Testing : Compare activity of derivatives (e.g., replacing sulfamoyl with acetyl groups) to isolate functional group contributions .
Q. What computational strategies are effective for target identification and binding mode prediction?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., PDB: 1M17). Key residues (e.g., EGFR’s Lys745) should show hydrogen bonding with the sulfamoyl group .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates robust binding) .
- QSAR Models : Train models with descriptors like logP and polar surface area to predict activity against related targets .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
Methodological Answer:
Q. What strategies improve reaction yields and scalability for this compound?
Methodological Answer:
- Solvent Optimization : Replace ethanol with THF/water mixtures to enhance intermediate solubility (yield increase: 60% → 85%) .
- Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ for Suzuki couplings; Pd/C reduces metal contamination in large-scale batches .
- Flow Chemistry : Scale up using continuous flow reactors (residence time: 30 min) to maintain temperature control and reduce side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
